2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

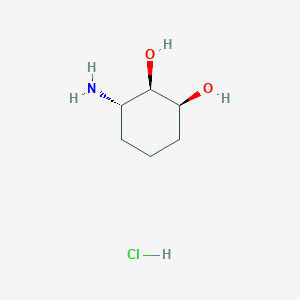

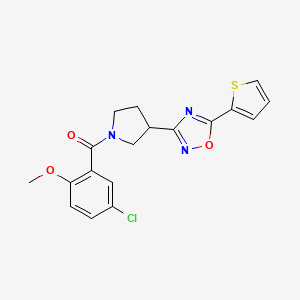

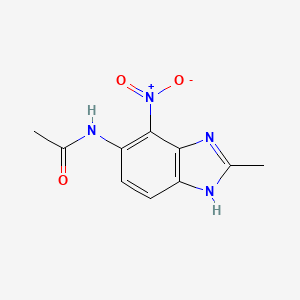

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific reaction involving chloroacetyl chloride has also been reported .Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine can also promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Activities

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide derivatives have been investigated for their antimicrobial activity. A study found that certain derivatives showed significant antibacterial activity, as well as anticandidal effects against C. parapsilosis and C. glabrata. Additionally, these compounds displayed cytotoxic activity against various human and mouse cell lines, suggesting potential for cancer treatment (Dawbaa et al., 2021).

Psychotropic, Anti-inflammatory, and Anticancer Activities

Some N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives exhibit significant psychotropic in vivo activities. They have shown high anti-inflammatory activity and selective cytotoxic effects on tumor cell lines, with some demonstrating antimicrobial actions. This research indicates the potential for these compounds in developing treatments for neurological disorders and cancer (Zablotskaya et al., 2013).

Antinociceptive Properties

Compounds derived from 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide have shown significant antinociceptive (pain-relieving) properties in various animal models. This suggests their potential use in developing new analgesic drugs (Önkol et al., 2004).

Corrosion Inhibition in Industrial Applications

Some benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These findings indicate potential applications in industrial settings to protect metal surfaces from corrosion (Hu et al., 2016).

Bioinformatic and Pathology Studies in Neurodegenerative Diseases

New Schiff bases derived from 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide were evaluated for their drug-like, pharmacokinetic, and pharmacodynamic properties. These compounds are potential candidates for treating neurodegenerative disorders like Alzheimer’s disease (Avram et al., 2021).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .

Mode of Action

Biochemical Pathways

It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathways .

Result of Action

Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

Direcciones Futuras

The future directions for research on 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. This could lead to the development of more potent biologically active benzothiazole-based drugs .

Propiedades

IUPAC Name |

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6-3-4-8-9(5-6)16-11(13-8)14-10(15)7(2)12/h3-5,7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLQWPDMMNYPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)

![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)